1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Overview
Description
Scientific Research Applications
1. Luminescent Properties of Neutral Tris-Complexes
- Summary of Application: This research involves the synthesis, structure, and luminescent properties of neutral tris-complexes of Eu3+ and Sm3+ with a similar compound .
- Methods of Application: The reaction of the compound with freshly precipitated hydrated europium (ɪɪɪ) and samarium (ɪɪɪ) hydroxides in EtOH afforded crystalline complexes . The structure and composition of the complexes were characterized by physicochemical methods, including single-crystal X-ray diffraction .
- Results or Outcomes: The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .
2. Analgesic and Sedative Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Summary of Application: This research involves the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
- Methods of Application: Eight compounds were received and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .
- Results or Outcomes: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
3. One-Pot Green Synthesis of Novel 1H-Pyrrole (Furan, Thiophene)-Conjugated Pyrazolo
- Summary of Application: This research involves the development of a green synthetic protocol for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo .
- Methods of Application: The synthesis was achieved by a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as ionic liquid medium at 75–80°C for 110–120 min .
- Results or Outcomes: The novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo derivatives were obtained in 80–85% yield .
4. Synthesis of Polysubstituted Furans
- Summary of Application: This research involves the synthesis of a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones via a multicomponent reaction .
- Methods of Application: The synthesis was achieved by a one-pot reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
- Results or Outcomes: The polysubstituted furans were synthesized successfully .
5. Synthesis of Anti-depressant Molecules
- Summary of Application: This research involves the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods of Application: The synthesis was achieved by a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The synthesized anti-depressant molecules have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
6. Synthesis of Contracted Porphyrins and Calixpyrroles
- Summary of Application: This research involves the synthesis of contracted porphyrin analogues, such as subporphyrins and calix 3pyrroles .
- Methods of Application: The synthesis was achieved by strain-controlled approaches using boron (III)-templating, core-modification, or ring tightening .
- Results or Outcomes: The synthesized contracted porphyrins exhibited unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloropyridin-4-yl)hexane-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYIDVWPCEDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699698 | |
Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |
CAS RN |
898785-33-6 | |
Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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